Product packaging for Croweacin(Cat. No.:CAS No. 484-34-4)

Croweacin

Cat. No.: B12769518
CAS No.: 484-34-4
M. Wt: 192.21 g/mol
InChI Key: VGXJTTXSNPYTSK-UHFFFAOYSA-N
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Description

Croweacin, with the CAS registry number 484-34-4, is an organic compound classified as a benzodioxole. Its molecular formula is C11H12O3, and it has a molecular weight of 192.21 g/mol . The compound is also known by synonyms such as 4-Methoxysafrole and 5-allyl-4-methoxy-benzo[1,3]dioxole . This compound is of significant interest in green chemistry and materials science research. A prominent area of investigation is its application as a highly effective green corrosion inhibitor for brass in a 3% sodium chloride (NaCl) medium . Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have demonstrated that this compound exhibits excellent adsorption properties on metal surfaces, with a high adsorption energy of -68.63 kcal/mol, indicating a strong and stable protective interaction . The compound is a recognized chemical component found in the essential oil of Ammi visnaga (L.) Lam, a plant collected from regions like northern Morocco . The structure and synthesis of this compound have been a subject of scientific study since as early as 1939, establishing its long-standing presence in chemical research . This product is strictly for Research Use Only (RUO) and is intended solely for laboratory and industrial applications. It is not meant for diagnostic, therapeutic, or edible purposes, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B12769518 Croweacin CAS No. 484-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

484-34-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-methoxy-5-prop-2-enyl-1,3-benzodioxole

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-6-9-11(10(8)12-2)14-7-13-9/h3,5-6H,1,4,7H2,2H3

InChI Key

VGXJTTXSNPYTSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1OCO2)CC=C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Croweacin

Botanical Sources and Distribution

Croweacin's natural occurrence has been reported in a number of plants, highlighting its distribution across different botanical genera.

Eriostemon crowei (syn. Crowea saligna)

Eriostemon crowei, also known by its synonym Crowea saligna, is a significant source of this compound. mdma.chrsc.orgwikimedia.org

this compound was isolated from the essential oil obtained from the leaves and terminal branchlets of Eriostemon crowei. erowid.orguio.no

Studies on Crowea saligna have shown that this compound can be a principal component of its essential oil, with concentrations ranging from 84% to 94%. researchgate.netresearchgate.net

Eriostemon crowei is native to Australia. nih.gov

Myristica fragrans (Nutmeg)

Myristica fragrans, the source of nutmeg, has also been reported to contain this compound. researchgate.netagrifoodscience.com

this compound has been detected in the essential oil of Myristica fragrans fruits. researchgate.netagrifoodscience.com

One study using GC-MS analysis of Myristica fragrans fruit essential oil identified this compound as one of the chemical components. agrifoodscience.com Another study on Myristica fragrans methanolic extract also detected this compound, albeit at a lower percentage (0.27%). nih.gov

Myristica fragrans is an evergreen tree indigenous to the Banda Islands in the Moluccas, Indonesia, and is also cultivated in other tropical regions like Malaysia and the Caribbean. nih.gov

Piper sarmentosum

Piper sarmentosum is another plant species where this compound has been found. nih.govwikimedia.org

this compound has been identified in the essential oils of Piper sarmentosum. scispace.com

One study on Piper sarmentosum essential oil reported a this compound concentration of 71.01%. scispace.com

Piper sarmentosum is a herb commonly found in Southeast Asia. frontiersin.orgresearchgate.netuq.edu.au

Ammi visnaga

Ammi visnaga, also known as Khella or toothpick weed, is a medicinal plant that contains this compound in its essential oil. smolecule.compakbs.orgderpharmachemica.comresearchgate.netnih.gov

this compound has been identified as a major component in the essential oil of Ammi visnaga. researchgate.net

Studies on Ammi visnaga essential oil from different regions have reported varying concentrations of this compound, such as 12.2% in a sample from Algeria and concentrations of 31.11% and 42.47% in samples from northern Morocco. pakbs.orgderpharmachemica.comresearchgate.net

Ammi visnaga is primarily found in the Mediterranean regions and is also distributed globally as an introduced species. pakbs.org

Extraction Techniques from Plant Biomass

The isolation of this compound from plant biomass typically involves techniques aimed at extracting essential oils, where this compound is often found as a component.

For Eriostemon crowei (Crowea saligna), this compound was isolated from the essential oil separated from the leaves and terminal branchlets. erowid.orguio.no Early work involved the isolation from Eriostemon crowei by Penfold and Morrison. mdma.chrsc.org

In the case of Myristica fragrans, essential oil has been extracted from both leaves and fruits using steam distillation. researchgate.netagrifoodscience.com

Essential oils from Ammi visnaga have been obtained from fresh aerial parts. pakbs.org

Extraction of essential oils from plants containing this compound often involves hydrodistillation. researchgate.net One study specifically mentions hydrodistillation with cohobation for isolating leaf oils. researchgate.net

For Piper sarmentosum, extraction methods mentioned include using solvents like methanol (B129727) and partitioning with hexane (B92381) and chloroform (B151607) to obtain extracts from aerial parts. nih.gov Essential oils have also been extracted. researchgate.net

Detailed research findings on extraction yields and specific conditions can vary between studies and plant sources. For instance, essential oil yields from Myristica fragrans leaves and fruits collected from the same tree were reported as 0.66% and 0.30%, respectively, using steam distillation. researchgate.netagrifoodscience.com Essential oil yields from different Crowea chemotypes ranged from 0.3% to 1.0%. researchgate.net

Solvent Extraction Methods

Solvent extraction is a conventional technique used to isolate natural products from plant matrices. rroij.com This method involves using organic solvents to dissolve the target compounds from the raw plant material. rroij.com Common solvent extraction techniques include solid-liquid extraction, Soxhlet extraction, and maceration. rroij.com The choice of solvent depends on the polarity of the compounds being extracted. For compounds like this compound, which is described as a phenolic ether, solvents with appropriate polarity are utilized to efficiently liberate the compound into solution. smolecule.comnih.gov After extraction, the solid material is typically removed by filtration, and the filtrate is concentrated. nih.gov

Steam Distillation Approaches

Steam distillation is a widely used method for extracting and isolating volatile compounds, such as essential oils, from plant materials. newdirectionsaromatics.comgalbanum.co This technique is particularly suitable for heat-sensitive compounds because it allows for separation at temperatures lower than their normal boiling points. buchi.com The process involves passing steam through the plant material, which vaporizes the volatile compounds. newdirectionsaromatics.comgalbanum.co The vapor mixture is then condensed, and the immiscible oil layer containing the desired compounds, such as this compound, is collected and separated from the water. newdirectionsaromatics.comgalbanum.co This method has been historically used for isolating compounds like this compound from essential oils. mdma.chchemistry-chemists.com

Advancements in Green Extraction Methodologies for Natural Products

Recent trends in natural product extraction focus on developing environmentally friendly techniques, often referred to as green extraction methods. chemmethod.comwiley-vch.de These methods aim to minimize the use of hazardous solvents and reduce energy consumption. chemmethod.comnih.gov Advanced green extraction techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and enzyme-assisted extraction (EAE). chemmethod.com These innovative approaches offer potential for higher extraction yields and shorter extraction times compared to traditional methods. rroij.comchemmethod.com While general information on green extraction is available, specific detailed research findings on the application of these advanced methods solely for this compound extraction are less commonly documented in broad overviews. However, the principles of green extraction, such as using alternative solvents like water or agro-solvents and reducing energy consumption, are being increasingly applied in the field of natural product isolation. nih.gov

Chromatographic Isolation and Purification Strategies

Chromatography is a fundamental technique for the purification of natural products after initial extraction. rroij.com It is widely used to separate target compounds from complex mixtures based on their differential interactions with a stationary phase and a mobile phase. rroij.com Various chromatographic techniques are employed depending on the properties of the compound and the complexity of the mixture.

Column Chromatography Techniques (e.g., Silica (B1680970) Gel Chromatography)

Column chromatography is a frequently used technique for purifying natural products. rroij.com Silica gel is a common stationary phase in column chromatography due to its high surface area and adsorption properties, making it suitable for separating a wide range of compounds, including polar and non-polar substances. labbox.euhawach.com In silica gel column chromatography, the crude extract is loaded onto a column packed with silica gel, and different solvents or solvent mixtures are used as the mobile phase to elute the compounds. uobaghdad.edu.iq Compounds are separated based on their differing affinities for the silica gel. This technique has been used in the isolation process of compounds structurally related to this compound. uobaghdad.edu.iqijpjournal.com

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (Prep TLC) is a useful technique for the purification of small quantities of compounds, particularly when dealing with mixtures where components have similar retention factors (Rf values) and may co-elute in column chromatography. rochester.educhemrxiv.org Prep TLC utilizes thicker layers of stationary phase, typically silica gel, coated on a plate. rochester.educhemrxiv.org The sample is applied as a thin line, and the plate is developed in a suitable solvent system. rochester.edu After development, the separated bands of compounds are visualized (often using UV light if the compound is UV-active), and the silica gel containing the desired compound is scraped off the plate. rochester.edu The compound is then eluted from the scraped silica using a suitable solvent. rochester.edu Prep TLC is effective for obtaining a profile of components in natural extracts and for small-scale purification. rochester.eduresearchgate.netictsl.net

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique widely used for the analysis and purification of natural products, including this compound. rroij.comresearchgate.nettandfonline.comresearchgate.net HPLC offers high resolution and sensitivity, making it suitable for separating complex mixtures and isolating pure compounds. rroij.comchemmethod.com For isolation purposes, preparative HPLC is employed, which uses larger columns and higher flow rates compared to analytical HPLC. researchgate.net The choice of stationary phase (e.g., reversed-phase) and mobile phase (solvent system) is optimized based on the chemical properties of this compound to achieve effective separation. scielo.brscielo.brmdma.ch HPLC can be used after initial extraction and potentially other chromatographic steps to obtain highly pure this compound. nih.govresearchgate.nettandfonline.com

Structural Elucidation and Spectroscopic Characterization of Croweacin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the magnetic environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). bhu.ac.in

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in the structural analysis of Croweacin. ¹H NMR spectra provide insights into the different types of protons present in the molecule, their chemical environments, and their coupling interactions with neighboring protons. bhu.ac.in Signals in the ¹H NMR spectrum are characterized by their chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet, etc.), and integration (relative number of protons). bhu.ac.in

¹³C NMR spectroscopy, often recorded with proton decoupling to simplify the spectrum, provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in the structure gives rise to a signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization state and electronic environment. bhu.ac.in While ¹³C NMR is less sensitive than ¹H NMR due to the lower natural abundance of the ¹³C isotope, it offers direct information about the carbon framework. bhu.ac.in

While specific, detailed ¹H and ¹³C NMR data for this compound (including chemical shifts and coupling constants for individual atoms) were not extensively found in the immediate search results, general application of these techniques to phenylpropanoids and similar compounds is well-established in literature. researchgate.netresearchgate.net For instance, studies on related phenylpropanoids have utilized ¹H NMR to identify aromatic and aliphatic protons and ¹³C NMR to assign carbon signals based on expected chemical shifts for different functional groups. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of molecules and their fragments, which is critical for determining molecular weight and elemental composition, and gaining insights into structural features through fragmentation patterns. longdom.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of a compound. longdom.orgresearchgate.netinnovareacademics.in Unlike low-resolution MS, which measures mass to the nearest integer, HRMS provides mass measurements with very high accuracy (often within a few parts per million). longdom.orgresearchgate.netinnovareacademics.in This high precision allows for the calculation of possible elemental formulas for a given m/z value, significantly narrowing down the possibilities and aiding in confirming the molecular formula. longdom.orginnovareacademics.inalgimed.com For this compound, HRMS would be used to confirm its molecular formula, which is reported as C₁₁H₁₂O₃. nih.gov The calculated monoisotopic mass for this formula can then be compared to the experimentally determined accurate mass from HRMS. algimed.com

Fragmentation Analysis (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). nih.govunt.eduresearchgate.netlibretexts.org The fragmentation pattern is characteristic of the molecule's structure, as bonds break in predictable ways. unt.eduresearchgate.netlibretexts.orgacdlabs.com Analyzing the m/z values of the fragment ions provides valuable information about the functional groups present and the connectivity within the molecule. unt.eduresearchgate.netlibretexts.orgacdlabs.com For this compound, MS/MS analysis would involve selecting the molecular ion (or a characteristic adduct ion) as the precursor ion and then inducing fragmentation, typically through collisions with an inert gas (Collision-Induced Dissociation, CID). unt.edu The resulting fragment ions would be detected and their masses measured, providing a fragmentation pattern that can be used to confirm the presence of the methylenedioxy group, the allyl chain, and the methoxy (B1213986) group, and their positions on the aromatic ring. smolecule.com While specific fragmentation data for this compound was not detailed in the search results, MS/MS is a standard technique for obtaining structural information on organic compounds. nih.govunt.eduresearchgate.netlibretexts.org

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with mass spectrometry, allowing for the analysis of components in complex mixtures. up.ac.zamdpi.comgentechscientific.comshimadzu.com

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is commonly used for the analysis of volatile and semi-volatile compounds. libretexts.orgmdpi.comgentechscientific.comshimadzu.com In GC-MS, a mixture is separated by gas chromatography based on the boiling points and interactions with the stationary phase. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized and detected. shimadzu.com GC-MS has been utilized in the analysis of essential oils where this compound is found, helping to identify this compound as a component within these complex matrices. nih.govdiabloanalytical.combrieflands.comresearchgate.net The mass spectrum obtained for this compound from GC-MS can be compared to spectral libraries for identification. libretexts.orgdiabloanalytical.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is suitable for the analysis of a wider range of compounds, including those that are less volatile or thermally labile than those analyzed by GC-MS. mdpi.comgentechscientific.comshimadzu.com LC separates compounds based on their interactions with a liquid mobile phase and a stationary phase. shimadzu.com The separated components are then introduced into the mass spectrometer, often via ionization techniques like electrospray ionization (ESI). mdpi.comshimadzu.com LC-MS, particularly LC-HRMS and LC-MS/MS, can be applied to the analysis of this compound, especially in biological or more complex extracts where GC-MS might not be suitable. scispace.commdpi.com

Both GC-MS and LC-MS are valuable for the identification and characterization of this compound in natural product extracts by coupling the separation power of chromatography with the identification capabilities of mass spectrometry. scispace.comnih.govmdpi.comdiabloanalytical.combrieflands.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by analyzing the vibrations of chemical bonds when exposed to infrared radiation. lehigh.edu While specific IR spectral data for this compound are not extensively detailed in the provided search results, IR spectroscopy is a standard method for confirming the presence of characteristic functional groups such as C-H stretches (aromatic and aliphatic), C=C stretches (alkene and aromatic), C-O stretches (methoxy and methylenedioxy), and C-H bending vibrations associated with the allyl and aromatic rings. lehigh.eduspectroscopyonline.com The IR spectrum of this compound would exhibit absorption bands corresponding to these functional groups, supporting the proposed structure containing a methoxy group, a methylenedioxy ring, and an allyl chain attached to a benzene (B151609) ring. mdma.chnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect the presence of chromophores, which are structural features of a molecule that absorb light in the UV or visible region of the electromagnetic spectrum. lehigh.edueag.com For aromatic compounds like this compound, UV-Vis spectroscopy can provide information about the electronic transitions within the pi system of the benzene ring and any conjugated double bonds. lehigh.edu Although specific UV-Vis absorption maxima for this compound are not provided in the search results, the technique would be used to analyze the chromophoric properties associated with the aromatic ring and the allyl double bond. mdma.chnih.gov The UV-Vis spectrum would show absorption bands characteristic of a substituted benzene ring, potentially influenced by the electron-donating methoxy and methylenedioxy groups, and the presence of the allyl group. mdma.chnih.goveag.com

Chemical Degradation Studies for Structural Confirmation

Chemical degradation studies involve breaking down a molecule into smaller, identifiable fragments using specific chemical reactions. Analysis of these fragments can provide crucial evidence to support or confirm the proposed structure of the original compound. masterorganicchemistry.com this compound's structure has been investigated using such methods. mdma.ch

Controlled oxidation reactions, particularly with reagents like potassium permanganate (B83412) (KMnO₄) or lead tetra-acetate (Pb(OAc)₄), can also be used to cleave carbon-carbon bonds or oxidize specific functional groups, yielding products that help in structural confirmation. mdma.chrajdhanicollege.ac.inrsc.orgjuniperpublishers.com

Oxidation of this compound with potassium permanganate has been reported. mdma.ch Oxidative degradation of natural this compound with potassium permanganate yielded croweacic acid, which was subsequently proven by synthesis to be 2-methoxy-3,4-methylenedioxybenzoic acid. mdma.ch This result indicates the presence of a side chain that can be oxidized to a carboxylic acid attached to a 2-methoxy-3,4-methylenedioxyphenyl core, further supporting the proposed structure. mdma.ch

Lead tetra-acetate (Pb(OAc)₄) is known to cause oxidative cleavage of 1,2-diols. rajdhanicollege.ac.injuniperpublishers.com While this compound itself is not a 1,2-diol, oxidation of this compound glycol (presumably a dihydroxylated derivative of this compound) with lead tetra-acetate also yielded 2-methoxy-3,4-methylenedioxyphenylacetaldehyde. mdma.ch This degradation pathway, involving the cleavage of the glycol, provides additional confirmation of the carbon skeleton and the position of the original double bond in this compound. mdma.chjuniperpublishers.com

These controlled oxidation reactions, alongside ozonolysis, have been instrumental in confirming the structural assignment of this compound by breaking it down into smaller, well-characterized fragments. mdma.ch

Biosynthetic Pathways and Precursors of Croweacin

Aromatic Polyketide and Shikimate Pathway Contributions

While aromatic polyketides are synthesized via polyketide synthases (PKSs) through the condensation of short-chain acyl-CoA molecules like acetyl-CoA and malonyl-CoA, leading to diverse aromatic structures, the primary pathway for arylpropanoids like Croweacin is the shikimate pathway. rasmusfrandsen.dkencyclopedia.pub The shikimate pathway is a seven-step metabolic route found in plants, bacteria, fungi, and algae, responsible for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.gov These aromatic amino acids, particularly phenylalanine, serve as crucial precursors for the phenylpropanoid pathway, which then leads to the formation of various compounds, including those with an arylpropanoid structure. mdpi.comuah.edu

Biosynthesis of Arylpropanoid Precursors

Arylpropanoids are compounds that contain a phenyl ring attached to a three-carbon chain. Their biosynthesis primarily originates from phenylalanine, an aromatic amino acid produced by the shikimate pathway. mdpi.comuah.edu Phenylalanine is converted through a series of enzymatic steps, collectively known as the phenylpropanoid pathway, to various cinnamic acid derivatives. These derivatives then undergo further modifications, such as hydroxylation, methylation, and the addition of functional groups, eventually leading to the diverse structures of arylpropanoids, including this compound. uah.edu The roots and stems of some plants, like P. rivinoides, show high expression of the shikimate pathway, leading to a greater accumulation of arylpropanoids, which are precursors for compounds like lignans (B1203133) and lignins. mdpi.com

Factors Influencing Biosynthetic Variation in Plants

The production levels and profiles of secondary metabolites like this compound in plants can exhibit significant variation. This variability is influenced by a combination of internal genetic factors and external environmental conditions. researchgate.netresearchgate.net

Genetic Regulation of Metabolite Production

Genetic factors play a crucial role in determining the capacity of a plant to synthesize specific metabolites. The genes encoding the enzymes involved in the shikimate and phenylpropanoid pathways, as well as downstream tailoring enzymes, are subject to genetic regulation. mdpi.combiorxiv.org This regulation can occur at the transcriptional, post-transcriptional, translational, and post-translational levels, controlling the amount and activity of the enzymes involved in this compound biosynthesis. mdpi.com Differences in gene expression patterns can lead to variations in the accumulation of specific compounds across different plant varieties or even within different organs of the same plant. mdpi.combiorxiv.org

Environmental and Developmental Influences on Metabolic Pathways

Environmental factors such as light, temperature, water availability, soil composition, and the presence of microorganisms can significantly impact plant metabolism and, consequently, the production of secondary metabolites like this compound. researchgate.netd-nb.infousgs.govmdpi.commdpi.com These factors can influence the activity of biosynthetic enzymes and the flux through metabolic pathways. researchgate.netmdpi.com For instance, habitat conditions have been shown to affect the biochemical constituents of Ammi visnaga, a plant known to contain this compound. cabidigitallibrary.org

Furthermore, the developmental stage of the plant also influences the production of secondary metabolites. mdpi.comcabidigitallibrary.org As a plant matures, there can be significant variations in the levels of different compounds as metabolic priorities shift. mdpi.com The accumulation of secondary metabolites in specific organs can also be linked to the developmental processes and the expression of related biosynthetic pathways in those tissues. mdpi.com

Table 1: Key Pathways and Precursors in this compound Biosynthesis

PathwayPrimary ContributionKey Precursors Involved
Shikimate PathwayBiosynthesis of aromatic amino acidsPhosphoenolpyruvate, Erythrose 4-phosphate, Shikimate
Phenylpropanoid PathwayConversion of aromatic amino acids to phenylpropanoidsPhenylalanine

Table 2: Factors Influencing this compound Biosynthesis

FactorTypeInfluence on Biosynthesis
GeneticInternalRegulates enzyme production and pathway flux
EnvironmentalExternalLight, temperature, water, soil, microbiome influence enzyme activity and pathway flux
DevelopmentalInternal/TemporalVariations in metabolite profiles across growth stages and organs

Chemical Synthesis and Analog Design Strategies

Total Synthesis of Croweacin

Total synthesis involves the complete chemical synthesis of a complex organic molecule from simpler, readily available precursors. chemeurope.com

Historical Synthetic Routes (e.g., Methylation of 2-hydroxy-3,4-methylenedioxyallylbenzene)

Early synthetic efforts aimed to confirm the proposed structure of natural this compound. A notable historical route involved the methylation of 2-hydroxy-3,4-methylenedioxyallylbenzene. mdma.chrsc.orgmaps.org This approach utilized 2-hydroxy-3,4-methylenedioxyallylbenzene as a key intermediate, which itself was related to the synthesis of parsley apiole. mdma.chrsc.org Methylation of this precursor yielded a substance whose physical properties, such as refractive index, were comparable to those of natural this compound, supporting its identification as the allyl derivative 2-methoxy-3,4-methylenedioxyallylbenzene. mdma.chrsc.org

Oxidative degradation studies of natural this compound, such as ozonolysis or oxidation of its glycol with lead tetra-acetate, provided further structural confirmation by yielding products like 2-methoxy-3,4-methylenedioxyphenylacetaldehyde. mdma.chrsc.orgmaps.org Treatment of this compound with alcoholic potash was also shown to yield its propenyl isomer, isothis compound. mdma.chrsc.orgmaps.org

An example of the historical methylation route involves shaking 2-hydroxy-3,4-methylenedioxyallylbenzene in methanol (B129727) with methyl sulfate (B86663) and aqueous potassium hydroxide. mdma.ch The resulting oil was then extracted and distilled under reduced pressure to obtain synthetic this compound. mdma.ch

Modern Methodologies in Natural Product Total Synthesis

Modern total synthesis employs a wide array of sophisticated strategies and technologies to construct complex natural products. scripps.eduamazon.comkvmwai.edu.in These methodologies often focus on efficiency, selectivity (including stereoselectivity), and the development of novel reactions. amazon.comkvmwai.edu.in While specific modern total synthesis routes solely dedicated to this compound are not extensively detailed in the provided search results, the field of natural product total synthesis in general has advanced significantly. scripps.edu Modern approaches often involve strategic bond analysis to plan synthesis routes, aiming to introduce molecular complexity at later stages. chemrxiv.org The development of new catalysts, reagents, and reaction techniques, such as asymmetric synthesis, cascade reactions, and C-H functionalization, are hallmarks of modern total synthesis. amazon.comkvmwai.edu.inchemrxiv.org These advancements allow for more convergent and efficient routes compared to earlier linear approaches.

Synthetic Approaches to this compound Analogues

The synthesis of analogues involves creating compounds structurally similar to a parent molecule but with specific modifications. This is often done to explore structure-activity relationships and potentially develop compounds with improved properties.

Rational Design Principles for Structural Modifications

Rational design of analogues is guided by an understanding of how structural features relate to a compound's physical, chemical, and biological properties. For this compound, which is a phenylpropanoid, modifications could target the allyl side chain, the methoxy (B1213986) group, or the methylenedioxy ring system. nih.govthegoodscentscompany.com Rational design principles might involve:

Modifying the allyl group: Altering the length or saturation of the side chain could impact interactions with biological targets or change physicochemical properties like lipophilicity.

Varying the methoxy substituent: Changing the position or nature of the alkoxy group could influence electronic distribution and steric profile.

Modifying the methylenedioxy ring: Altering or opening this ring system would significantly change the core structure and its properties.

Introducing new functional groups: Adding hydroxyl, carbonyl, or halogen groups could introduce new interaction points or change reactivity.

Rational design is often informed by computational studies, such as molecular modeling and density functional theory (DFT) calculations, which can help predict the impact of structural changes on properties like electronic structure and reactivity. researchgate.net

Methodologies for Analog Construction

The construction of this compound analogues would utilize standard organic synthesis methodologies, adapted based on the specific structural modifications desired. These methodologies could include:

Alkylation and Arylation reactions: To introduce or modify the side chain or aromatic core.

Ether synthesis: To introduce or modify alkoxy groups.

Reactions involving the methylenedioxy group: Specific methods exist for the formation and manipulation of this functional group.

Oxidation and Reduction reactions: To interconvert functional groups.

Coupling reactions: Such as Suzuki, Heck, or Sonogashira couplings, to build more complex carbon frameworks.

The choice of methodology would depend on the specific target analogue and the availability of suitable starting materials.

Enzymatic Synthesis in Organic Chemistry

Enzymatic synthesis, or biocatalysis, utilizes enzymes to catalyze chemical reactions. This approach offers advantages such as high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. plos.org While direct enzymatic synthesis of this compound is not explicitly mentioned in the provided results, enzymes are heavily involved in the biosynthesis of phenylpropanoids in plants, the class of natural products to which this compound belongs. frontiersin.orgresearchgate.netnih.govresearchgate.net

The general phenylpropanoid pathway in plants involves key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which convert phenylalanine into activated hydroxycinnamic acids, precursors for a wide variety of phenylpropanoids. frontiersin.orgresearchgate.netnih.govresearchgate.net

Enzymatic methods have been explored for the synthesis of phenylpropanoid glycoside analogues. plos.org For example, enzymes like β-galactosidase and lipases have been used to synthesize glycosides and esterify them with hydroxycinnamic acid derivatives. plos.org These studies demonstrate the potential of enzymatic synthesis for constructing complex phenylpropanoid-related structures under mild conditions. plos.org While specific enzymatic routes to this compound or its direct analogues are not detailed, the principles and methodologies developed for the enzymatic synthesis of other phenylpropanoids and their derivatives could potentially be applied or adapted.

Principles of Biocatalysis in Natural Product Synthesis

Biocatalysis, the use of natural catalysts such as enzymes, has become a significant tool in organic synthesis, including the synthesis of natural products. nih.govhilarispublisher.comacs.orgtaylorandfrancis.com Enzymes offer high activity and outstanding stereo-, regio-, and chemoselectivity due to the precise control of reactions within their active sites. nih.govacs.orgresearchgate.net This control is achieved by the exact positioning of reagents in a specific three-dimensional environment, specific interactions between reagents and the protein, and subtle movements of the catalyst. nih.govacs.orgresearchgate.net

Biocatalysis provides several advantages over traditional chemical synthesis methods, including the ability to reduce energy inputs, decreased use of metal-based catalysts, and selective access to specific products without unwanted by-products. hilarispublisher.comeuropa.eu Biocatalytic processes often occur under mild conditions, such as moderate temperatures (20-40°C) and near neutral pH, and typically generate fewer toxic by-products and waste materials. hilarispublisher.com Enzymes are also biodegradable. hilarispublisher.com

Enzyme engineering plays a crucial role in adapting biocatalysts to desired reactions and processes. nih.govacs.orgnih.gov This field has advanced significantly due to developments in genetic methods, analytical technologies, and machine learning algorithms. nih.gov Engineered biosynthetic enzymes are used industrially to produce diverse molecules through single enzymatic steps, multienzyme cascades, and engineered microbial strains. nih.gov

In the context of natural product synthesis, biocatalysis can simplify multistep chemical synthesis, reduce costs and side reactions, and enable the generation of novel derivatives. frontiersin.org For example, biocatalytic approaches are being explored for the synthesis of peptidic natural products and their analogues, offering a sustainable alternative to chemical synthesis, particularly when dealing with nonproteinogenic amino acids or challenging cyclization protocols. nih.gov

Phenylpropanoids, the class of compounds to which this compound belongs, are a major group of plant metabolites. wikipedia.orgeuropa.eu Biocatalytic steps are relevant to their synthesis, including regiospecific introduction of hydroxyl groups and subsequent decoration by alkyl transfer reactions like O-methylation. europa.eu Enzymes such as catechol O-methyl transferases (COMTs) and aromatic prenyl transferases have been explored for the biocatalytic production of modified phenylpropanoids. europa.eu Biocatalysis can be applied as single enzyme systems, in cascade reactions, and in whole-cell biocatalysis. europa.eu

Chemoenzymatic synthesis, which combines the advantages of both chemical and enzymatic reactions, is a promising strategy for synthesizing complex natural products. nih.govmdpi.com This approach leverages the high selectivity and compatibility of biocatalysts with other functional groups alongside the diverse reactions available through organic chemistry. nih.gov

Potential Applications for this compound and Related Compounds

This compound and related compounds exhibit diverse potential applications, primarily stemming from their biological activities and chemical properties.

One significant application area is corrosion inhibition. This compound has been identified as a potential green inhibitor for metal corrosion, particularly in environments containing chloride ions. smolecule.commedjchem.comresearchgate.net Computational studies using quantum mechanics and molecular dynamics simulations have investigated the anti-corrosion properties of this compound, suggesting effective adsorption characteristics on metal surfaces like brass. medjchem.comresearchgate.net These studies indicate high adsorption energy when this compound interacts with metal surfaces. medjchem.com

This compound also shows promise in the pharmaceutical and cosmetic industries due to its biological activities. smolecule.com It has been explored for use in drug formulations due to its antimicrobial and antioxidant properties. smolecule.commedkoo.com Studies indicate that this compound possesses antibacterial properties and can scavenge free radicals, which may help mitigate oxidative stress. smolecule.com Research suggests potential therapeutic applications, including inhibiting the growth of certain bacteria and fungi. medkoo.com this compound's pleasant aroma and potential skin benefits make it suitable for inclusion in cosmetic formulations. smolecule.com

This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines, including hepatocellular carcinoma (HePG-2), prostate cancer (PC3), and cervical cancer (HeLa), in a concentration-dependent manner. jppres.com

This compound shares structural similarities with other compounds found in nature, such as Eugenol, Trans-Anethole, and Thymol, which are also known for various biological activities like analgesic, anti-inflammatory, and antimicrobial effects. smolecule.com These related phenylpropanoids and allylbenzenes, including myristicin, apiole, and dillapiole, also possess diverse applications in food, cosmetic, and medicinal industries, including antibacterial and insecticidal activities. researchgate.netwikipedia.orgwikipedia.org

Research findings on the potential applications of this compound and related compounds include:

Compound NamePotential ApplicationsRelevant Properties
This compoundCorrosion Inhibition, Pharmaceuticals, CosmeticsAntimicrobial, Antioxidant, Corrosion Inhibitor smolecule.com
EugenolPharmaceutical (analgesic, anti-inflammatory), Food flavoring, AntisepticFound in clove oil smolecule.com
Trans-AnetholeAntimicrobialPresent in anise oil smolecule.com
ThymolAntisepticFound in thyme smolecule.com
MyristicinFood and Cosmetic industries, Treatment of anxiety, stomach cramps, diarrhea, choleraAntibacterial, Anti-inflammatory, Insecticidal researchgate.net

This compound has been found as a significant component in the essential oils of various plants, contributing to the observed biological activities of these oils. For example, this compound was a predominant constituent (35.08%) in the essential oil of Convolvulus lanatus, which demonstrated notable antioxidant and anticancer activity. jppres.com It was also detected in essential oils from Piper marginatum, which showed antibacterial activity against cariogenic bacteria. nih.gov

Computational studies on this compound's interaction with biological systems suggest it can modulate cellular pathways related to oxidative stress and inflammation, further enhancing its potential therapeutic value. smolecule.com

Advanced Analytical Methods for Detection and Quantification of Croweacin

Chromatographic Separation Techniques for Complex Matrices

Chromatographic methods are essential for isolating croweacin from the intricate mixtures found in natural products. Various chromatographic approaches have been employed, each offering distinct advantages in terms of separation power and applicability to different sample types.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in essential oils. researchgate.netscielo.brscielo.org.cotandfonline.comscielo.brmdpi.combrieflands.com GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. Studies on the essential oils of plants such as Erythrina velutina and Piper marginatum have utilized GC, often coupled with Flame Ionization Detection (FID), for the quantitative analysis of their components, including this compound. scielo.brnih.govscielo.org.coscielo.brmdpi.com The GC conditions, such as oven temperature programs and carrier gas flow rates, are optimized to achieve effective separation of this compound from other phenylpropanoids and terpenes present in the sample. scielo.brscielo.org.coscielo.brmdpi.combrieflands.com

Liquid Chromatography (LC)

Liquid chromatography (LC) is another crucial technique for the analysis of this compound, especially when dealing with less volatile or more polar extracts. While GC is prevalent for essential oils, LC is often applied to analyze a broader range of compounds in plant extracts. researchgate.nett27.ir Although specific details on LC methods solely for this compound are less prominent in the search results compared to GC-MS, LC is a fundamental separation technique that can be coupled with various detectors for this compound analysis. High-performance liquid chromatography (HPLC) has been used in the analysis of plant extracts containing various phenolic compounds. researchgate.net

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. tarbaweya.org CE has been employed for the analysis of compounds in plant extracts, including those from Ammi visnaga. nih.gov While the search results mention CE for the analysis of khellin (B1673630) and visnagin (B192663) in A. visnaga, and generally as a technique for analyzing plant extracts, specific applications of CE solely for this compound detection and quantification are not detailed. tarbaweya.orgnih.govresearchgate.net However, CE offers advantages such as minimal sample requirement and rapid analysis. nih.gov

Advanced Hyphenated Mass Spectrometric Techniques

Coupling chromatographic separation techniques with mass spectrometry (MS) provides enhanced specificity and sensitivity for the identification and quantification of compounds like this compound in complex matrices.

GC-MS/MS and LC-MS/MS for Enhanced Specificity and Sensitivity

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds in essential oils, and it is frequently used for this compound analysis. researchgate.netresearchgate.netscielo.brjppres.comnih.govresearchgate.netscielo.org.cotandfonline.comscielo.brmdpi.combrieflands.com GC-MS provides both chromatographic separation and mass spectral data, allowing for the identification of compounds based on their fragmentation patterns. The PubChem database includes GC-MS spectral information for this compound. nih.gov Studies have utilized GC-MS to identify this compound as a component in the essential oils of various plants. researchgate.netscielo.brjppres.comnih.govresearchgate.netscielo.org.cotandfonline.combrieflands.com

Tandem mass spectrometry (MS/MS), when coupled with GC (GC-MS/MS) or LC (LC-MS/MS), offers even greater specificity and sensitivity. worldscientific.commdpi.commdpi.comnih.govwaters.com This technique involves further fragmentation of selected ions, providing more unique identifiers for target compounds and reducing interference from co-eluting substances. While GC-MS is commonly reported for this compound identification, the application of GC-MS/MS or LC-MS/MS specifically for this compound quantification is not extensively detailed in the provided search results. However, LC-MS/MS methods have been developed for the sensitive quantification of other compounds in complex matrices, highlighting the potential of this technique for this compound analysis, particularly when high sensitivity is required. mdpi.comnih.govwaters.com

Specialized Detection Technologies

Beyond standard GC and LC coupled with MS, other specialized detection technologies might be applicable for this compound analysis. The search results mention techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy in the context of analyzing oil cells from Asari Radix et Rhizoma, which contains this compound. researchgate.net NMR can provide detailed structural information, while Raman spectroscopy can offer insights into molecular vibrations. However, their routine application for the quantification of this compound in complex samples is not explicitly described. Fluorescent detection and near-infrared spectroscopy have been mentioned for the rapid detection and quantitative analysis of other compounds in herbal medicines, suggesting potential avenues for future method development for this compound if it possesses suitable spectroscopic properties or can be derivatized to incorporate them. rsc.org

Analytical TechniqueApplication for this compound AnalysisKey Findings / Notes
GCSeparation and quantification in essential oils. scielo.brnih.govscielo.org.cotandfonline.comscielo.brmdpi.combrieflands.comOften coupled with FID or MS. scielo.brnih.govscielo.org.coscielo.brmdpi.combrieflands.com Used to determine relative percentages of components. scielo.org.co
LCSeparation in plant extracts. researchgate.nett27.irCan be coupled with various detectors. researchgate.nett27.ir HPLC used for analysis of phenolic compounds in extracts. researchgate.net
CEAnalysis of compounds in plant extracts. tarbaweya.orgnih.govresearchgate.netOffers minimal sample requirement and rapid analysis. nih.gov Specific this compound applications not detailed. tarbaweya.orgnih.govresearchgate.net
GC-MSIdentification and quantification in essential oils. researchgate.netresearchgate.netscielo.brjppres.comnih.govresearchgate.netscielo.org.cotandfonline.comscielo.brmdpi.combrieflands.comProvides chromatographic separation and mass spectral data for identification. researchgate.netresearchgate.netscielo.brjppres.comnih.govresearchgate.netscielo.org.cotandfonline.comscielo.brmdpi.combrieflands.com PubChem has GC-MS data. nih.gov
GC-MS/MSEnhanced specificity and sensitivity. worldscientific.commdpi.comPotential for more selective and sensitive quantification. worldscientific.commdpi.com Specific this compound applications not detailed.
LC-MS/MSEnhanced specificity and sensitivity. worldscientific.commdpi.comnih.govwaters.comUseful for less volatile/more polar compounds. worldscientific.commdpi.comnih.govwaters.com Potential for sensitive quantification. mdpi.comnih.govwaters.com

Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is a widely used detection technique for High-Performance Liquid Chromatography (HPLC) that offers near-universal detection with a consistent response, largely independent of the analyte's chemical structure nih.govnih.gov. This makes it particularly suitable for the analysis of compounds that lack a strong UV chromophore, such as many natural products including phenylpropanoids like this compound wikipedia.orgwikipedia.org.

The principle of CAD involves nebulizing the HPLC eluent to create small droplets. These droplets are then carried through a heated drift tube where the mobile phase evaporates, leaving behind non-volatile analyte particles. The particles are subsequently charged by a stream of ionized gas (typically nitrogen). Finally, the charged particles pass through a collector, and the resulting current is measured as the detector signal nih.govnih.govcenmed.com. The signal produced by CAD is proportional to the amount of analyte present nih.gov. Recent advancements include direct corona charging modes aimed at enhancing sensitivity and stability cenmed.com. CAD is reported to be highly sensitive, capable of detecting low nanogram levels of analytes, and offers a wide dynamic range nih.gov. It is also compatible with gradient elution, which is advantageous for separating complex mixtures nih.govnih.gov.

While CAD is a suitable technique for detecting and quantifying non-volatile and semi-volatile compounds without strong UV absorbance, specific research findings or data tables detailing the application of CAD solely for the detection and quantification of this compound in research samples were not found in the consulted literature.

Electrochemical and Fluorescence Detection

Electrochemical detection and fluorescence detection represent alternative approaches for analyte detection, each relying on different chemical or physical properties.

Electrochemical detection measures the current or voltage produced or consumed in an electrochemical reaction involving the analyte. This method is applicable to compounds that are electroactive, meaning they can be oxidized or reduced under applied potential wikipedia.orginvivochem.comservice.gov.ukperiodictable.one. The presence of certain functional groups, such as hydroxyl groups or double bonds within a conjugated system, can contribute to a molecule's electroactivity. While the core structure of this compound contains a methoxy (B1213986) group and an allyl group attached to a benzodioxole ring wikipedia.orgthegoodscentscompany.comnih.gov, its inherent electroactivity would need to be experimentally determined. Electrochemical methods have been explored for analyzing compounds in various matrices invivochem.comservice.gov.uk. One study mentioned electrochemical methods in the context of investigating the corrosion inhibition properties of this compound, suggesting its potential interaction with electrode surfaces wikipedia.org. However, this does not directly address its analytical detection and quantification in research samples using standard electrochemical methods coupled with separation techniques.

Fluorescence detection is a highly sensitive technique that detects compounds that naturally fluoresce or can be chemically modified to become fluorescent wikipedia.orgfishersci.caiiab.me. Molecules with rigid planar structures and conjugated double bonds are often fluorescent. While some natural products exhibit native fluorescence, this compound's structure does not strongly suggest inherent fluorescence. Therefore, fluorescence detection would likely require derivatization of this compound with a fluorescent label to make it detectable fishersci.ca. Fluorescence detection is widely used in various analytical applications due to its sensitivity and selectivity wikipedia.orgiiab.me.

Specific research findings or data tables detailing the application of electrochemical detection or fluorescence detection solely for the detection and quantification of this compound in research samples were not found in the consulted literature.

Method Validation and Quantification in Research Samples

Regardless of the specific detection technique employed, the reliable quantification of this compound in research samples necessitates the rigorous validation of the analytical method. Method validation is a process that confirms that an analytical procedure is suitable for its intended purpose nih.govfishersci.noeasychem.orgwikipedia.org. Key validation parameters typically include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix nih.govfishersci.no.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a defined range nih.goveasychem.org.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified nih.goveasychem.org.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified nih.goveasychem.org.

Accuracy: The closeness of agreement between the value found and the accepted true value nih.goveasychem.org.

Precision: The agreement among individual measurements when the same method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run, between-day, between-analyst variation) nih.goveasychem.org.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters nih.gov.

Quantification in research samples involves applying the validated method to determine the concentration of this compound. This typically involves preparing calibration standards of known this compound concentrations, generating a calibration curve, and then using this curve to determine the concentration in the unknown research samples based on their detector response. Method validation ensures that the quantitative results obtained are reliable, accurate, and reproducible within the specified range and matrix.

While the principles of method validation are universally applicable in analytical chemistry nih.govfishersci.noeasychem.orgwikipedia.org, and are essential for the reliable quantification of any analyte including this compound, specific detailed research findings or data tables demonstrating the complete validation of an analytical method solely for the quantification of this compound in research samples were not found in the consulted literature. Studies on other natural products and compounds highlight the importance of these validation parameters for accurate quantification in complex matrices thegoodscentscompany.combmrb.io.

Chemotaxonomy and Ecological Significance of Croweacin

Croweacin as a Chemotaxonomic Marker

Chemotaxonomy, or chemophenetics, involves the exploration of chemical relationships within and across plant taxa. mdpi.com This field focuses on small molecules, including volatile compounds like those found in essential oils, as well as fixed components such as flavonoids and coumarins, to help describe the phenotype of a specimen. mdpi.com

Application in Plant Classification and Delineation of Taxa

The presence and concentration of specific chemical compounds, such as this compound, can serve as chemotaxonomic markers to aid in the classification and delineation of plant taxa. Within the genus Crowea (Rutaceae), for instance, the essential oil composition has been studied for its chemotaxonomic value. Crowea exalata has been found to exist in different chemical forms, or chemotypes, with varying principal components. researchgate.net One chemotype of C. exalata contains this compound at concentrations of 10–20%, alongside exalatacin. researchgate.net Another species, Crowea saligna, contains this compound as its principal component, ranging from 84–94%. researchgate.net A hybrid of these two species, C. exalata x C. saligna, also showed this compound as a major component (82%), similar to C. saligna. researchgate.net Crowea angustifolia var. angustifolia has also been reported to contain this compound (7%) among its major components. researchgate.net These variations in this compound content among Crowea species and even within C. exalata highlight its potential as a marker for distinguishing between these taxa and their chemotypes. researchgate.netnsw.gov.au

In Piper marginatum (Piperaceae), this compound has been identified as one of the phytochemicals present in the essential oil. scielo.br While P. marginatum contains a variable mixture of compounds, some, including this compound, are considered chemotaxonomic markers for this species as they are not found in other Piper species. scielo.br

Studies utilizing both morphological and chemical data, such as leaf flavonoids and volatile oils, have been employed to recognize and delineate taxa within Crowea. nsw.gov.au For example, numerical analysis of such data for Crowea exalata has led to the recognition of four taxa, including subspecies, based on variations in morphology and chemical composition. nsw.gov.au The use of volatile oils in chemotaxonomy is well-established in various areas of systematics. nsw.gov.au

Table 1: this compound Content in Crowea Species and Chemotypes

Species/TaxonPrincipal ComponentsThis compound Content (%)Reference
Crowea exalata chemotype (e)l-allyl-2,6-dimethoxy-3,4-rnethylenedioxybenzene (exalatacin), this compound10–20 researchgate.net
Crowea salignaThis compound, safrole, terpenes84–94 researchgate.net
Crowea exalata x C. salignaThis compound82 researchgate.net
Crowea angustifolia var. angustifoliaγ-asarone, exalatacin, this compound7 researchgate.net
Crowea exalata Group V3This compound, exalatacinHigh amounts nsw.gov.au

Correlation with Phylogenetic Relationships within Plant Families (e.g., Rutaceae, Piperaceae)

The distribution of chemical compounds like this compound can correlate with phylogenetic relationships within plant families. Rutaceae is a large and morphologically diverse family with a wide array of secondary chemical compounds. nih.gov Phylogenetic studies of Rutaceae based on molecular data, such as chloroplast DNA, aim to assist in suprageneric reclassification and the study of the evolution of chemical compounds and biogeographic history of the family. nih.govnih.gov While this compound's specific correlation with the phylogeny of the entire Rutaceae family requires further detailed studies integrating chemical and extensive molecular data, its presence in certain Crowea species within this family suggests a potential link between its biosynthesis and the evolutionary history of these taxa.

Similarly, within the Piperaceae family, the genus Piper is highly diverse. researchgate.net Chemical analysis of essential oils from Piper species has revealed the presence of various compounds, including arylpropanoids like this compound. nih.gov this compound has been reported in Piper marginatum. scielo.brusp.br The variability of chemotypes observed within P. marginatum may reflect speciation events or other factors. scielo.br Phylogenetic analysis of Piper species using molecular markers has helped to resolve relationships within the genus. researchgate.net Comparing the distribution of this compound across a robust Piper phylogeny could provide insights into the evolutionary history of the metabolic pathways leading to its production and its potential role in the diversification of Piper species. Studies have shown that some compounds in P. marginatum are not present in other Piper species, suggesting their potential as markers related to the evolutionary divergence of this species. scielo.br

Ecological Role in Plant-Environment Interactions

Secondary metabolites, including compounds like this compound, play crucial roles in the interactions between plants and their environment. These compounds are not directly involved in primary metabolic processes like photosynthesis or respiration but are often important for plant defense and survival. researchgate.net

Interactions with Soil Microbiome

The soil microbiome, a complex community of bacteria, fungi, and other organisms, plays a critical role in nutrient cycling and supporting plant life. youtube.commdpi.com There is a feedback interaction between plants and soil microorganisms, where plant roots provide nutrients and habitats, and microbes regulate plant processes. mdpi.com Plant secondary metabolites released into the soil can interact with the soil microbiome, potentially influencing microbial community structure and activity. mdpi.com While direct studies on this compound's specific interactions with the soil microbiome were not extensively detailed in the search results, the broader context of plant secondary metabolites and their influence on soil microbes is well-established. The chemical diversity of micromolecules produced by plants can be associated with the high biological diversity of the soil microbiome. mdpi.com Allelochemicals, a type of secondary metabolite, released by plants can impact the growth and activity of other organisms in the soil, including microbes. researchgate.net The rapid biodegradation of some phytotoxic compounds in the presence of soil highlights the significant role of the soil microbiome in processing plant secondary metabolites. researchgate.net Therefore, it is plausible that this compound, as a plant secondary metabolite, interacts with the soil microbiome, potentially influencing microbial communities in the rhizosphere and contributing to plant-soil feedback loops.

Adaptative and Evolutionary Implications

The production of secondary metabolites like this compound can have adaptative and evolutionary implications for plants. These compounds can provide a selective advantage by deterring herbivores, inhibiting pathogens, or influencing interactions with beneficial organisms. mdpi.comnih.gov The variation in this compound content observed within and between plant species suggests that its production may be subject to evolutionary pressures. researchgate.netnsw.gov.au Rapid changes in a plant's chemical phenotype, including its secondary metabolite profile, can influence its immediate environment and shape its ecological niche. mdpi.com The ability of plants to alter their chemical composition in response to the environment highlights their evolutionary adaptability to varying conditions. mdpi.com

The evolution of multiple secondary metabolite production in organisms, including plants and microbes, can be driven by the need for synergy or contingency in their action against biological competitors. nih.gov While this concept has been discussed in the context of microbial metabolites, it can also apply to plant defense compounds. The co-occurrence of this compound with other secondary metabolites in plant essential oils may result in synergistic effects that enhance their ecological functions, such as deterring a broader range of pests or pathogens. mdpi.com The genetic and environmental factors influencing this compound production and its ecological effects are subjects of ongoing research that can shed light on the adaptative and evolutionary significance of this compound. The impact of environmental changes can have profound eco-evolutionary effects, influencing the persistence and functioning of communities. frontiersin.org Adaptive evolution can occur rapidly and influence ecological dynamics. frontiersin.orgbiorxiv.org The production of specific secondary metabolites can be triggered by different stress pressures, highlighting their role in adaptation to challenging environmental conditions. frontiersin.org

Future Research Directions in Croweacin Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

Current methods for obtaining Croweacin primarily involve extraction from natural sources, such as steam distillation or solvent extraction from plants like Ammi visnaga. smolecule.com Laboratory synthesis routes have also been explored, often starting from phenol (B47542) derivatives and employing reactions like alkylation or methoxylation. smolecule.com For instance, the use of allyl bromide with phenolic substrates can yield this compound through nucleophilic substitution reactions. smolecule.com

Future research should focus on developing novel and sustainable synthetic pathways to address potential limitations of natural extraction, such as yield variability and dependence on plant availability. This includes exploring greener chemical reactions, utilizing heterogeneous catalysis, and designing convergent syntheses that minimize waste and energy consumption. Investigating alternative starting materials and reaction conditions could lead to more efficient and scalable production of this compound.

Integration of Chemoenzymatic and Biosynthetic Approaches

Chemoenzymatic and biosynthetic approaches offer promising avenues for the sustainable production of natural products like this compound. These methods leverage the specificity and efficiency of enzymes or whole-cell systems to catalyze chemical transformations. While specific details on the biosynthesis of this compound were not extensively found in the search results, its presence as a phenylpropanoid suggests involvement of the shikimate pathway and subsequent modifications. wikipedia.org

Future research should aim to elucidate the complete biosynthetic pathway of this compound in its natural producers. Identifying the enzymes involved and the genes encoding them would open possibilities for metabolic engineering of suitable host organisms (e.g., bacteria, yeast, or plants) to produce this compound. Integrating enzymatic steps into chemical synthesis (chemoenzymatic synthesis) could provide more selective and environmentally benign routes compared to traditional chemical methods.

Advancements in Spectroscopic and Chromatographic Characterization

Accurate and detailed characterization is crucial for understanding the properties and purity of this compound. Current characterization techniques for natural products and organic compounds often involve a combination of spectroscopic methods like UV-Vis, FTIR, and NMR, as well as chromatographic techniques such as GC-MS and LC-MS. mdpi.comnih.gov

Future research should focus on applying advanced spectroscopic techniques for more in-depth structural elucidation, including high-resolution NMR, 2D NMR methods, and potentially solid-state NMR for studying its physical form. Advancements in mass spectrometry, such as high-resolution MS and tandem MS, can provide detailed information on fragmentation patterns, aiding in structural confirmation and the detection of impurities. nih.gov Improved chromatographic methods, including hyphenated techniques and chiral chromatography, could enable better separation and analysis of this compound from complex mixtures and the resolution of potential stereoisomers, although this compound is reported to have no stereocenters.

Computational Chemistry Applications for Structural and Conformational Analysis

Computational chemistry plays an increasingly vital role in understanding molecular properties and predicting behavior. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to study molecular structure, electronic properties, and interactions. researchgate.netresearchgate.net Computational studies have already been applied to investigate the anti-corrosion properties of this compound, examining its adsorption mechanism on metal surfaces. researchgate.netresearchgate.net

Future research can extensively utilize computational chemistry for comprehensive structural and conformational analysis of this compound. DFT calculations can provide insights into its electronic structure, bond lengths, angles, and vibrational frequencies, which can complement experimental spectroscopic data. researchgate.net Molecular mechanics and dynamics simulations can explore its conformational preferences, flexibility, and interactions with different environments or biological targets. researchgate.netresearchgate.net These computational approaches can also be used to predict properties relevant to synthesis, reactivity, and potential biological activities, guiding experimental design. arturorobertazzi.itsolubilityofthings.comlabinsights.nl

Interdisciplinary Studies Integrating Chemotaxonomy with Molecular Systematics

This compound's occurrence in various plant species highlights the potential for interdisciplinary studies combining chemotaxonomy and molecular systematics. Chemotaxonomy uses chemical compounds to classify and understand the relationships between organisms, while molecular systematics uses genetic data for the same purpose. frontiersin.orgcreamjournal.orgresearchgate.net this compound has been identified as a constituent in species of Asarum and Crowea, suggesting its potential as a chemotaxonomic marker. nih.govmdpi.com

Future research should integrate the analysis of this compound distribution and concentration across different plant populations and related species with molecular phylogenetic studies. This can help to clarify taxonomic relationships, understand evolutionary pathways of secondary metabolite production, and identify potential new sources of this compound. Such interdisciplinary studies can provide valuable insights into the ecological roles of this compound and the genetic factors influencing its biosynthesis.

Q & A

Q. How should researchers formulate this compound for in vivo studies to enhance bioavailability?

  • Methodological Answer : Nanoformulation (liposomes, polymeric nanoparticles) improves solubility. Preformulation studies assess excipient compatibility (DSC/TGA). Pharmacokinetic parameters (Cmax, AUC) are compared across formulations. Ethical approval is mandatory for animal trials, with protocols adhering to ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.